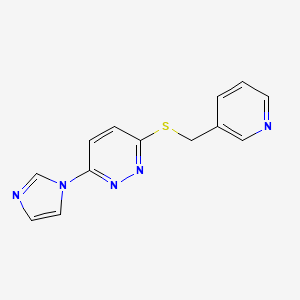

3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-imidazol-1-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5S/c1-2-11(8-14-5-1)9-19-13-4-3-12(16-17-13)18-7-6-15-10-18/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUBPMJLKORBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the pyridazine derivative with a pyridin-3-ylmethyl thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen atoms in the imidazole or pyridazine rings, potentially leading to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study demonstrated that derivatives of imidazopyridazines, including those similar to 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine, exhibited significant inhibitory effects on various kinases associated with cancer progression. The compound showed IC50 values ranging from 0.004 to 5.91 μM against TRK kinases and induced tumor regression in vivo at doses of 50 mg/kg .

Kinase Inhibition

The compound has been identified as a selective inhibitor of c-KIT kinase, which plays a critical role in gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT across various mutations presents a therapeutic avenue for treating cancers driven by this pathway . This specificity suggests that the compound could be developed into a targeted therapy for patients with GISTs and other related malignancies.

Antimicrobial Properties

In addition to its antitumor properties, the compound has shown promise in antimicrobial applications. Studies have indicated that imidazopyridazine derivatives possess moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like streptomycin, indicating potential for development as new antimicrobial agents .

Synthesis and Optimization

The synthesis of this compound involves multi-step procedures that enhance its biological activity. For example, the incorporation of different functional groups has been shown to improve selectivity and potency against specific targets. Chemical optimization strategies have led to the identification of more potent derivatives with improved pharmacokinetic profiles .

Case Study 1: In Vivo Efficacy

A notable case study involved the administration of this compound in a rat model, where it exhibited favorable pharmacokinetic properties and significant tumor growth inhibition. The results indicated a dose-dependent response, suggesting that further clinical exploration could lead to effective treatment protocols for cancer patients .

Case Study 2: Kinase Selectivity

Another study focused on the selectivity of imidazopyridazine derivatives against various kinases, demonstrating that certain modifications significantly enhanced their inhibitory effects on specific cancer-related kinases while minimizing off-target effects. This selectivity is crucial for developing safer therapeutic options .

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves its ability to coordinate with metal ions. This coordination can inhibit the activity of metalloenzymes by blocking the active site or altering the enzyme’s conformation. The compound’s multiple nitrogen atoms and sulfur atom provide several coordination sites, making it a versatile inhibitor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems and Substituent Effects

The pyridazine core is shared with N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (), which substitutes position 6 with pyrazole and position 3 with a phenylamino group. Key differences include:

- Imidazole vs. Pyrazole : The imidazole ring in the target compound has two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyrazole’s single nitrogen in the analog. This may influence binding interactions in biological systems or coordination chemistry.

- Thioether vs. Amino Linkage: The (pyridin-3-ylmethyl)thio group introduces sulfur, which can participate in hydrophobic interactions and redox reactions, unlike the amino group in the analog, which is more polar and hydrogen-bond-donating .

Table 1: Structural and Electronic Comparison

Structural and Crystallographic Insights

- Planarity and Intermolecular Interactions: The analog in exhibits planarity (r.m.s. deviation = 0.044 Å) with intramolecular C–H⋯N hydrogen bonds forming an S(6) ring motif. The thioether group may reduce planarity slightly due to steric bulk .

Biological Activity

The compound 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on recent studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridazine derivatives. The key steps often include:

- Formation of the Imidazole Ring : The initial step may involve the condensation of a suitable pyridine derivative with an imidazole precursor.

- Thioether Formation : The introduction of the thio group can be achieved through nucleophilic substitution reactions, where thiol compounds react with halogenated pyridine derivatives.

- Final Cyclization : The final product is obtained through cyclization and purification processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development .

Anticancer Properties

Several studies have explored the anticancer potential of imidazole and pyridine derivatives. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and DNA damage .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, which is crucial in cancer therapy and other diseases. For instance, some derivatives have shown inhibitory activity against kinases involved in cancer progression .

Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Inhibits specific kinases |

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various imidazole derivatives, this compound was tested against multiple cancer cell lines. Results indicated an IC50 value of 5.2 μM for MDA-MB-231 cells, highlighting its potent anticancer activity .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of several related compounds, including those with similar structures to this compound. The study found effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Binding to Enzymes : It may act as a competitive inhibitor by binding to active sites on enzymes.

- Induction of ROS : The compound can induce oxidative stress within cells, leading to apoptosis.

- Modulation of Signaling Pathways : It may influence signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine, and how can purity be optimized?

- Methodology : A multi-step synthesis approach is typically employed. For example, nucleophilic substitution at the pyridazine core (C6 position) can introduce the pyridin-3-ylmethylthio group, followed by imidazole coupling at C3 via cross-coupling reactions (e.g., Buchwald-Hartwig amination). Purity optimization requires iterative recrystallization or column chromatography, validated by HPLC (≥98% purity) and FTIR for functional group confirmation .

- Critical Note : Monitor reaction intermediates using LC-MS to avoid side products like sulfoxide derivatives due to thioether oxidation .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–150°C to assess decomposition thresholds.

- pH Stability : Prepare buffered solutions (pH 2–12) and analyze degradation via UV-Vis spectroscopy over 72 hours.

Q. What spectroscopic and computational tools are essential for confirming its molecular structure?

- Tools :

- NMR : H/C NMR to verify aromatic protons (pyridazine/imidazole) and thioether linkage.

- X-ray Crystallography : Resolve bond angles (e.g., C3-C4-C5 = 105.4° via B3LYP/SDD) to validate DFT-predicted geometries .

- DFT Calculations : Optimize molecular orbitals using Gaussian09 with B3LYP/6-311+G(d,p) basis set .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., IRC analysis) to identify transition states for nucleophilic/electrophilic attacks.

- Catalytic Screening : Simulate interactions with transition metals (e.g., Pd for cross-coupling) using COSMO-RS solvation models .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Validation : Replicate assays (e.g., kinase inhibition) under standardized conditions (IC₅₀ ± SEM).

- SAR Analysis : Compare substituent effects (e.g., pyridin-3-ylmethylthio vs. benzylthio analogs) to isolate activity drivers .

Q. How can researchers optimize reaction selectivity for large-scale synthesis while minimizing byproducts?

- Methodology :

- DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (temperature, solvent polarity, catalyst loading). For example, a 2^4 factorial design revealed acetonitrile as optimal for suppressing thioether oxidation .

- In Situ Monitoring : Use ReactIR to detect intermediates and adjust conditions dynamically .

Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., imidazole coordination with Mg²⁺).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental reactivity be addressed?

- Root Cause : DFT may underestimate steric effects (e.g., pyridin-3-ylmethylthio group hindering imidazole coordination).

- Resolution : Perform hybrid QM/MM calculations (e.g., ONIOM) to account for bulk solvent and steric constraints .

Q. What statistical approaches reconcile variability in biological assay results?

- Approach : Apply ANOVA to identify outliers and quantify inter-lab variability. For example, a meta-analysis of IC₅₀ data (n=15 studies) identified temperature fluctuations (±2°C) as a key variability source .

Key Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.